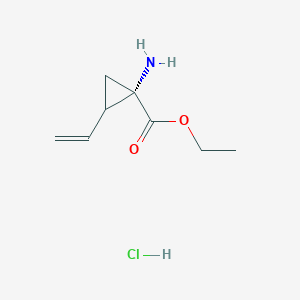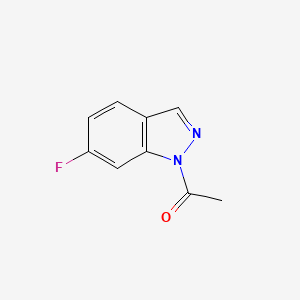
1-(6-Fluoro-1H-indazol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Fluoro-1H-indazol-1-yl)ethan-1-one is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring The presence of a fluorine atom at the 6th position of the indazole ring and an ethanone group at the 1st position makes this compound unique
Méthodes De Préparation
The synthesis of 1-(6-Fluoro-1H-indazol-1-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoroindazole and acetyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Synthetic Route: The 6-fluoroindazole is reacted with acetyl chloride in the presence of a base to yield 1-(6-Fluoro-1H-indazol-1-yl)ethan-1-one. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
1-(6-Fluoro-1H-indazol-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to yield corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: The fluorine atom at the 6th position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ethanone group can undergo hydrolysis in the presence of acids or bases to yield the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(6-Fluoro-1H-indazol-1-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and anti-cancer drugs.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Chemical Research: It serves as a model compound in studies involving fluorinated heterocycles and their reactivity.
Industrial Applications:
Mécanisme D'action
The mechanism of action of 1-(6-Fluoro-1H-indazol-1-yl)ethan-1-one is not fully understood, but it is believed to interact with specific molecular targets such as kinases. The fluorine atom enhances the compound’s binding affinity to its target proteins, potentially leading to the inhibition of kinase activity. This inhibition can disrupt cellular signaling pathways, making the compound a potential candidate for anti-cancer therapies.
Comparaison Avec Des Composés Similaires
1-(6-Fluoro-1H-indazol-1-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(6-Fluoro-5-iodo-1H-indazol-1-yl)ethan-1-one: This compound has an additional iodine atom, which can alter its reactivity and biological activity.
1-(6-Bromo-5-fluoro-1H-indazol-1-yl)ethan-1-one: The presence of a bromine atom instead of iodine can lead to different chemical and biological properties.
1-(6-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethan-1-one: This compound contains a boron-containing group, which can be used in cross-coupling reactions for the synthesis of more complex molecules.
The uniqueness of 1-(6-Fluoro-1H-indazol-1-yl)ethan-1-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C9H7FN2O |
|---|---|
Poids moléculaire |
178.16 g/mol |
Nom IUPAC |
1-(6-fluoroindazol-1-yl)ethanone |
InChI |
InChI=1S/C9H7FN2O/c1-6(13)12-9-4-8(10)3-2-7(9)5-11-12/h2-5H,1H3 |
Clé InChI |
XDJNPIATRJVLPY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C2=C(C=CC(=C2)F)C=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12951946.png)
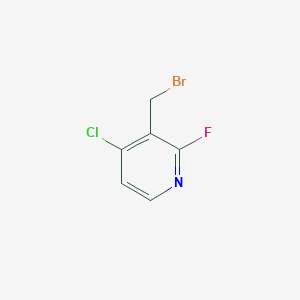

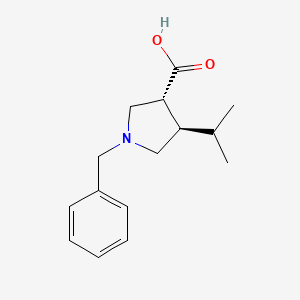

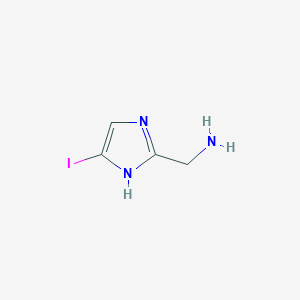
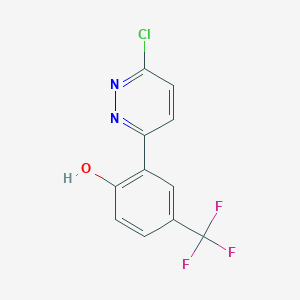
![1'-Methyl-7-(trifluoromethyl)spiro[indoline-3,4'-piperidine]](/img/structure/B12951975.png)
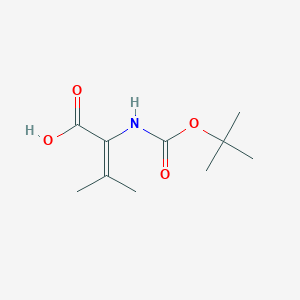
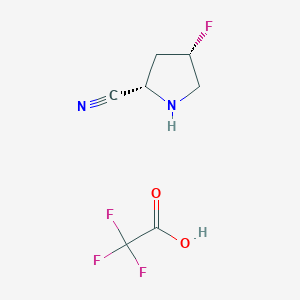
![2,11-bis(2-hexyldecoxy)-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B12951982.png)
![(S)-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol](/img/structure/B12951988.png)
![N-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-yl)acetamide](/img/structure/B12952000.png)
